molecular formula C13H11N5O2S B5788647 1-(phenylsulfonyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine

1-(phenylsulfonyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine

Cat. No. B5788647
M. Wt: 301.33 g/mol
InChI Key: GHWMKHGYNCADMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(phenylsulfonyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine, also known as PTA, is a chemical compound that has gained significant attention in the field of scientific research. PTA is a triazole-based compound that has been synthesized and studied for its potential applications in various fields of research, including drug discovery, medicinal chemistry, and biochemistry.

Mechanism of Action

The mechanism of action of 1-(phenylsulfonyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is primarily attributed to its ability to inhibit specific enzymes, including carbonic anhydrase IX and XII, which are overexpressed in cancer cells. By inhibiting these enzymes, 1-(phenylsulfonyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine can induce cell death in cancer cells while leaving healthy cells unaffected.
Biochemical and Physiological Effects:
1-(phenylsulfonyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to have several biochemical and physiological effects, including the inhibition of specific enzymes, the induction of cell death in cancer cells, and the modulation of various signaling pathways in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(phenylsulfonyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unaffected. However, one of the limitations of using 1-(phenylsulfonyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 1-(phenylsulfonyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine, including the development of novel synthetic methods for its production, the optimization of its anticancer activity, and the investigation of its potential applications in other fields of scientific research, such as biochemistry and medicinal chemistry. Additionally, further studies are needed to better understand the potential toxic effects of 1-(phenylsulfonyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine and to develop strategies to mitigate these effects.

Synthesis Methods

The synthesis of 1-(phenylsulfonyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine involves the reaction of 3-aminopyridine with phenylsulfonyl chloride and sodium azide in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

1-(phenylsulfonyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have significant potential as an anticancer agent, as it can induce cell death in cancer cells through the inhibition of specific enzymes that are essential for cell survival.

properties

IUPAC Name

2-(benzenesulfonyl)-5-pyridin-3-yl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2S/c14-13-16-12(10-5-4-8-15-9-10)17-18(13)21(19,20)11-6-2-1-3-7-11/h1-9H,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWMKHGYNCADMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=NC(=N2)C3=CN=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(phenylsulfonyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine

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